molecular formula C8H16O3 B2510798 2-Hydroxy-2,5-dimethylhexanoic acid CAS No. 67019-99-2

2-Hydroxy-2,5-dimethylhexanoic acid

Cat. No. B2510798
CAS RN: 67019-99-2
M. Wt: 160.213
InChI Key: ZDKCUUZYGNPPNX-UHFFFAOYSA-N
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Description

“2-Hydroxy-2,5-dimethylhexanoic acid” is a chemical compound with the molecular formula C8H16O2 . It is also known as “2,5-Dimethylhexanoic acid” and has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da .

Scientific Research Applications

1. Synthesis of Diastereomers

Spengler and Albericio (2014) detailed an efficient stereoselective synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, starting from Garner's aldehyde. This process involved hydrogenation, intramolecular cyclization, Jones oxidation, and hydrolysis, yielding the final compounds in 12-18% overall yield through 5-7 steps (Spengler & Albericio, 2014).

2. Synthesis for Novel Cyclodepsipeptide

Ohtaka et al. (2013) conducted a study on the efficient diastereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a crucial lactone linkage unit in the novel cyclodepsipeptide homophymine A (Ohtaka et al., 2013).

3. Combustion Chemistry Study

Sarathy et al. (2014) explored the combustion behavior of 2,5-dimethylhexane to better understand the characteristics of fuels like conventional petroleum and Fischer–Tropsch hydrocarbon fuels. Their research included experiments under various conditions and a comprehensive chemical kinetic model to understand fuel reactivity (Sarathy et al., 2014).

4. Corrosion Inhibition Studies

Gupta et al. (2016) synthesized Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-(2-hydroxybenzelideneamino) hexanoic acid, to evaluate their potential as corrosion inhibitors for mild steel. Their results demonstrated significant inhibition efficiency, contributing to corrosion protection research (Gupta et al., 2016).

5. Biomass Conversion and Renewable Energy

Several studies focus on the conversion of biomass into valuable chemicals and fuels, such as the transformation of 5-hydroxymethylfurfural (HMF) into 2,5-dimethylfuran (DMF), a potential biofuel additive. This involves research on catalysts and processes for efficient hydrogenation and conversion, contributing to sustainable and renewable energy sources (Nishimura et al., 2014), (Yueqin et al., 2016).

6. Pharmaceutical Applications

Prasad et al. (2013) isolated an unusual amino acid, 2-amino-5-hydroxyhexanoic acid, from Crotalaria juncea seeds, which exhibited lipid-lowering and antioxidant activity, indicating its potential in pharmaceutical applications (Prasad et al., 2013).

properties

IUPAC Name

2-hydroxy-2,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)4-5-8(3,11)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKCUUZYGNPPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2,5-dimethylhexanoic acid

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